molecular formula C12H18O4 B13154884 (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol CAS No. 1305711-87-8

(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol

Cat. No.: B13154884
CAS No.: 1305711-87-8
M. Wt: 226.27 g/mol
InChI Key: BRPKZKYVMZNEQH-VIFPVBQESA-N
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Description

(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol: is an organic compound with a complex structure that includes methoxy and methoxyethoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative followed by reduction and protection steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in medicinal chemistry.

Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological targets may lead to the development of new pharmaceuticals.

Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its functional groups allow for modifications that enhance the properties of these materials.

Mechanism of Action

The mechanism of action of (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1305711-87-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanol

InChI

InChI=1S/C12H18O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9,13H,6-7H2,1-3H3/t9-/m0/s1

InChI Key

BRPKZKYVMZNEQH-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OCCOC)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)OC)O

Origin of Product

United States

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